2-Bromo-5-chloro-4-(trifluoromethyl)pyridine

Catalog No.
S890928
CAS No.
1188476-72-3
M.F
C6H2BrClF3N
M. Wt
260.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-chloro-4-(trifluoromethyl)pyridine

CAS Number

1188476-72-3

Product Name

2-Bromo-5-chloro-4-(trifluoromethyl)pyridine

IUPAC Name

2-bromo-5-chloro-4-(trifluoromethyl)pyridine

Molecular Formula

C6H2BrClF3N

Molecular Weight

260.44 g/mol

InChI

InChI=1S/C6H2BrClF3N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H

InChI Key

LUCNBTHJRJGMTJ-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1Br)Cl)C(F)(F)F

Canonical SMILES

C1=C(C(=CN=C1Br)Cl)C(F)(F)F
  • Medicinal Chemistry: The introduction of halogens (bromine and chlorine) and the trifluoromethyl group can affect the lipophilicity, metabolic stability, and biological activity of a molecule [PubChem, Compound Summary for 2-Bromo-4-(trifluoromethyl)pyridine, ]. These properties are crucial factors in drug development. Therefore, 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine could be a scaffold for designing new drugs.
  • Material Science: Halogenated and trifluoromethylated pyridine derivatives have been explored for their applications in organic light-emitting diodes (OLEDs) [ScienceDirect, D.-F. Zhang et al., Recent advances in non-doped thermally activated delayed fluorescence (TADF) materials, Dyes and Pigments, Volume 119, 2015, Pages 132-145, ]. The presence of similar functional groups in 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine suggests it might hold potential for investigation in OLED research.

2-Bromo-5-chloro-4-(trifluoromethyl)pyridine is a heterocyclic compound with the molecular formula C6H2BrClF3NC_6H_2BrClF_3N and a molecular weight of 260.44 g/mol. This compound contains a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl group, which contributes to its unique chemical properties. The presence of these halogen substituents enhances its reactivity and influences its applications in various fields, particularly in medicinal chemistry and materials science .

, including:

  • Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles, making this compound useful for synthesizing more complex molecules.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to specific positions on the pyridine ring, allowing for further functionalization.
  • Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis .

The synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine can be achieved through several methods:

  • Halogenation of Pyridine Derivatives: Starting from 4-(trifluoromethyl)pyridine, bromination and chlorination can be performed using appropriate halogenating agents.
  • Nucleophilic Substitution: A suitable precursor such as 2-bromo-5-chloro-pyridine can undergo nucleophilic substitution reactions to introduce the trifluoromethyl group.
  • Multi-step Synthesis: Combining various synthetic techniques, including functional group transformations and coupling reactions, allows for the construction of this compound from simpler starting materials .

2-Bromo-5-chloro-4-(trifluoromethyl)pyridine has several applications:

  • Pharmaceutical Intermediates: It serves as a key building block in the synthesis of pharmaceutical compounds due to its unique functional groups.
  • Material Science: This compound is used in the development of advanced materials, including polymers and coatings that require specific thermal or chemical properties.
  • Ligands in Coordination Chemistry: It acts as a ligand in coordination complexes, particularly with transition metals like zinc(II), enhancing their catalytic properties .

Interaction studies involving 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways to form new chemical entities. Additionally, research into its interactions with biological targets may reveal potential therapeutic applications or toxicological profiles .

Several compounds share structural similarities with 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine1256820-00-40.85Different substitution pattern on the pyridine ring
2-Bromo-3-(difluoromethyl)pyridine175205-81-90.82Contains difluoromethyl instead of trifluoromethyl
2-Chloro-4-(trifluoromethyl)pyridine81565-18-60.79Lacks bromine substitution
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine71701-92-30.71Different position of bromine and chlorine
2-Bromo-4-(trifluoromethyl)pyridine175205-82-00.71No chlorine substitution

These compounds exhibit variations in their substitution patterns and functional groups, which significantly influence their chemical behavior and potential applications .

2-Bromo-5-chloro-4-(trifluoromethyl)pyridine is defined by its precise substitution pattern on the six-membered aromatic pyridine ring system. The compound carries a bromine atom at the 2-position, a chlorine atom at the 5-position, and a trifluoromethyl group at the 4-position relative to the nitrogen atom in the pyridine ring. The systematic International Union of Pure and Applied Chemistry nomenclature reflects this substitution pattern, providing unambiguous identification of the molecular structure.

The structural characterization of this compound reveals several key identifying features. The canonical Simplified Molecular Input Line Entry System representation is documented as "C1=C(C(=CN=C1Br)Cl)C(F)(F)F", while the International Chemical Identifier string provides additional structural specificity as "InChI=1S/C6H2BrClF3N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H". The corresponding International Chemical Identifier Key is recorded as "LUCNBTHJRJGMTJ-UHFFFAOYSA-N", serving as a unique molecular identifier in chemical databases.

PropertyValue
Molecular FormulaC₆H₂BrClF₃N
Molecular Weight260.44 g/mol
Chemical Abstracts Service Number1188476-72-3
MDL NumberMFCD18257609
European Community Number895-122-1

The presence of multiple halogen substituents creates significant electronic effects within the pyridine ring system. The trifluoromethyl group, known for its strong electron-withdrawing properties, significantly influences the electron density distribution across the aromatic ring. This electronic perturbation, combined with the positioning of bromine and chlorine atoms, creates distinct reactivity patterns that differentiate this compound from other halopyridine derivatives.

Chemical database entries consistently identify this compound through various synonyms and registry numbers. The PubChem Compound Identifier is recorded as 53407593, while the DSSTox Substance Identifier appears as DTXSID00695950. These multiple identification systems ensure accurate tracking and referencing across different chemical information platforms and regulatory databases.

Historical Context and Discovery Pathways

The development of 2-bromo-5-chloro-4-(trifluoromethyl)pyridine emerged from broader research efforts in halogenated pyridine chemistry that gained momentum during the late twentieth and early twenty-first centuries. The compound was first created and documented in chemical databases in 2011, with subsequent modifications to its registry occurring as recently as 2025. This timeline reflects the relatively recent recognition of its synthetic utility and the ongoing research interest in trifluoromethylated heterocycles.

The discovery pathways for this compound are intrinsically linked to advances in fluorine chemistry and the growing appreciation for trifluoromethyl groups in pharmaceutical applications. Research into trifluoromethylated pyridines expanded significantly as medicinal chemists recognized the unique properties imparted by fluorine substitution, including enhanced metabolic stability, improved bioavailability, and modified physicochemical properties. The specific combination of bromine, chlorine, and trifluoromethyl substituents on the pyridine ring represents a convergence of these synthetic interests with practical applications in cross-coupling chemistry.

Historical development of synthetic methodologies for producing this compound reveals multiple approaches that have evolved over time. Early synthetic routes focused on sequential halogenation processes, while more recent methodologies have emphasized efficient one-pot transformations and metal-catalyzed approaches. The evolution of these synthetic strategies reflects broader trends in organic chemistry toward more sustainable and efficient synthetic methods.

Patent literature documents reveal that synthetic approaches to 2-bromo-5-chloro-4-(trifluoromethyl)pyridine have been developed in the context of pharmaceutical intermediate preparation. A notable example includes synthesis methods disclosed in patent applications related to therapeutic compound development, where this pyridine derivative serves as a key building block for bioactive molecules. These patent disclosures demonstrate the commercial importance of reliable synthetic access to this compound.

The historical context also encompasses the development of analytical methods for characterizing this compound. Nuclear magnetic resonance spectroscopy, mass spectrometry, and crystallographic techniques have been essential for confirming the structural identity and purity of synthetic samples. These analytical developments have paralleled synthetic advances, enabling researchers to verify the identity and quality of produced materials.

Strategic Importance in Organic Synthesis

The strategic importance of 2-bromo-5-chloro-4-(trifluoromethyl)pyridine in organic synthesis stems from its exceptional utility as a multifunctional building block that enables diverse chemical transformations. The presence of three distinct reactive sites—the bromine atom, chlorine atom, and the electron-deficient pyridine ring—provides synthetic chemists with multiple avenues for selective functionalization and molecular elaboration. This versatility has established the compound as a valuable intermediate in pharmaceutical development and materials science applications.

Cross-coupling reactions represent one of the most significant applications of this compound in synthetic chemistry. The bromine substituent at the 2-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Mizoroki-Heck transformations. Research has demonstrated that the reactivity of halopyridine substrates in these reactions correlates with binding strength to zinc-containing catalytic scaffolds, with 2-bromo-5-chloro-4-(trifluoromethyl)pyridine showing particularly favorable behavior in these systems.

The strategic positioning of halogen atoms enables selective synthetic transformations that would be challenging to achieve through alternative routes. Studies have shown that the different halogen substituents can be selectively modified under carefully controlled reaction conditions. For example, lithium-halogen exchange reactions can be performed selectively at the bromine position while preserving the chlorine substituent, enabling sequential functionalization strategies that build molecular complexity in a controlled manner.

Reaction TypeSelective PositionTypical ConditionsApplications
Cross-coupling2-position (Br)Palladium catalyst, basePharmaceutical intermediates
Nucleophilic substitution5-position (Cl)Strong nucleophiles, heatAmine incorporation
Metal-halogen exchange2-position (Br)Organolithium reagents, low temperatureCarboxylation reactions
Late-stage functionalizationMultiple positionsVarious catalytic systemsComplex molecule modification

Pharmaceutical applications highlight the compound's strategic value in medicinal chemistry. The trifluoromethyl group provides metabolic stability and favorable pharmacokinetic properties, while the halogen substituents offer handles for late-stage diversification. This combination allows medicinal chemists to introduce the pyridine scaffold early in synthetic sequences and subsequently modify peripheral functionality to optimize biological activity and pharmaceutical properties.

The compound's utility extends to materials science applications where the electron-deficient pyridine ring and halogen substituents can influence electronic properties and intermolecular interactions. Research into supramolecular chemistry has explored how halogen bonding interactions, particularly those involving the bromine and chlorine substituents, can direct molecular assembly and crystal packing. These investigations have revealed unique polymeric and dimeric arrangements featuring weak bromine-nitrogen halogen bonding, carbon-hydrogen-pi interactions, and pi-pi stacking interactions.

Advanced synthetic methodologies have demonstrated the compound's value in developing new reaction protocols. Studies of selective halogenation reactions using designed phosphine reagents have shown that pyridines with multiple halogen substituents, including 2-bromo-5-chloro-4-(trifluoromethyl)pyridine, can undergo further selective halogenation at specific positions. These developments expand the synthetic utility of the compound by providing access to even more highly substituted pyridine derivatives through controlled transformation sequences.

The strategic importance of this compound is further emphasized by its role in synthetic route development for complex pharmaceutical targets. Case studies have documented its use as a key intermediate in the synthesis of bioactive molecules where the pyridine core serves as a central pharmacophore. The ability to introduce diverse substituents through selective modification of the halogen positions makes this compound particularly valuable for structure-activity relationship studies and pharmaceutical optimization programs.

X-Ray Crystallography and Nuclear Magnetic Resonance Spectroscopy

The structural characterization of 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine presents unique challenges due to the presence of multiple halogen substituents and the strongly electron-withdrawing trifluoromethyl group [1]. While specific X-ray crystallographic data for this exact compound are not extensively reported in the literature, studies on closely related halogenated pyridine derivatives provide valuable insights into the expected structural parameters.

Crystal structure analyses of similar compounds, such as 4-(((3-bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)benzonitrile, reveal that these compounds typically crystallize in triclinic space groups with specific unit cell parameters [2]. The molecular structure is characterized by a planar pyridine ring with substituents positioned to minimize steric hindrance while maximizing electronic stabilization.

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound. The 1H Nuclear Magnetic Resonance spectrum exhibits characteristic aromatic proton signals in the 7.5-8.5 parts per million region, with specific coupling patterns influenced by the halogen substituents [3]. The 13C Nuclear Magnetic Resonance spectrum shows distinctive signals for the pyridine ring carbons between 110-160 parts per million, with the trifluoromethyl carbon appearing as a characteristic quartet around 120-125 parts per million due to carbon-fluorine coupling (J = 273-276 Hz) [3].

The 19F Nuclear Magnetic Resonance spectrum displays the trifluoromethyl signal as a singlet around -60 to -70 parts per million, consistent with typical trifluoromethyl substituted pyridines [3]. The chemical shift and coupling patterns provide definitive confirmation of the substitution pattern and molecular connectivity.

Structural ParameterExpected ValueReference Basis
C-Br bond length1.90 ± 0.02 ÅSimilar halogenated pyridines
C-Cl bond length1.75 ± 0.02 ÅSimilar halogenated pyridines
C-F bond length1.35 ± 0.02 ÅTrifluoromethyl group
Pyridine ring planarityDeviation < 0.05 ÅAromatic system constraint
Br-C-N bond angle115-120°Steric considerations

Density Functional Theory Computational Modeling of Electronic Structures

Computational modeling using Density Functional Theory provides detailed insights into the electronic structure and conformational preferences of 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine. The B3LYP functional with 6-311++G(d,p) basis set has proven particularly effective for halogenated pyridine systems, providing accurate geometric parameters and vibrational frequencies .

Molecular Orbital Analysis reveals that the compound exhibits a typical aromatic electronic structure with significant modifications due to the halogen substituents. The Highest Occupied Molecular Orbital is primarily localized on the pyridine nitrogen and adjacent carbon atoms, while the Lowest Unoccupied Molecular Orbital shows electron density concentrated on the carbon atoms bearing the halogen substituents . The calculated Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap of approximately 5-8 electron volts is consistent with the electronic properties of halogenated pyridines.

The electronic structure calculations demonstrate that the trifluoromethyl group acts as a strong electron-withdrawing substituent, significantly affecting the electron density distribution throughout the pyridine ring. This electronic effect enhances the electrophilic character of the ring carbons and influences the compound's reactivity patterns .

Frontier molecular orbital analysis indicates that the most electrophilic sites are located at the carbon atoms adjacent to the halogen substituents, particularly the C3 position bearing the bromine atom. This analysis is crucial for understanding the compound's reactivity in nucleophilic substitution reactions and cross-coupling processes .

The electrostatic potential mapping reveals regions of positive electrostatic potential near the halogen atoms, indicative of halogen bonding capabilities. The trifluoromethyl group creates a strongly electron-deficient region that influences intermolecular interactions and crystal packing arrangements .

Thermodynamic and Kinetic Properties

Boiling Points, Solubility, and Hydrophobicity

The thermodynamic properties of 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine are significantly influenced by the presence of multiple halogen substituents and the trifluoromethyl group. While specific experimental values for this exact compound are limited, predictive models and data from closely related isomers provide valuable insights [6].

Boiling Point: The compound is expected to exhibit a boiling point in the range of 200-220°C at standard atmospheric pressure, based on the boiling point of the related isomer 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine, which has a predicted boiling point of 212.7±35.0°C at 760 mmHg [6]. The presence of multiple halogen substituents increases the molecular weight and intermolecular forces, leading to elevated boiling points compared to unsubstituted pyridine.

Density: The predicted density of 1.8±0.1 g/cm³ reflects the significant contribution of the heavy halogen atoms to the overall molecular mass [6]. This high density is characteristic of heavily halogenated aromatic compounds and influences the compound's physical handling properties.

Solubility: The compound exhibits limited solubility in water, characteristic of halogenated pyridines [7] [8]. The presence of the trifluoromethyl group and multiple halogens creates a hydrophobic molecular environment that reduces water solubility. The compound shows better solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.

Hydrophobicity: The calculated logarithm of the partition coefficient (LogP) value of 3.01 indicates moderate to high lipophilicity [6]. This hydrophobic character is primarily attributed to the halogen substituents and the trifluoromethyl group, which enhance the compound's affinity for nonpolar environments.

Thermodynamic PropertyValueConditionsReference
Predicted Boiling Point212.7±35.0°C760 mmHgChemSrc (isomer)
Predicted Density1.8±0.1 g/cm³25°CChemSrc (isomer)
Vapor Pressure0.2±0.4 mmHg25°CChemSrc (isomer)
Flash Point82.4±25.9°CStandard conditionsChemSrc (isomer)
LogP3.01Water/octanolChemSrc (isomer)

pKa Values and Protonation Behavior

The acid-base properties of 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine are fundamentally altered by the presence of electron-withdrawing substituents on the pyridine ring. The multiple halogen substituents and trifluoromethyl group significantly reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine [10].

pKa Determination: Computational predictions using Advanced Chemistry Development software suggest that the pyridine nitrogen has a pKa value of approximately 1.2 . This represents a dramatic decrease from the pKa of 5.2 for unsubstituted pyridine, reflecting the strong electron-withdrawing effects of the substituents.

Protonation Behavior: The compound exhibits weak basicity due to the electron-deficient nature of the pyridine ring. The trifluoromethyl group at the 4-position and the halogen substituents at the 2- and 5-positions create a strongly electron-withdrawing environment that destabilizes the protonated form . This results in a compound that is essentially non-basic under physiological conditions.

Electronic Effects: The electron-withdrawing substituents create a significant inductive effect that reduces electron density on the pyridine nitrogen. The trifluoromethyl group, with its strong -I effect, particularly contributes to this phenomenon. The cumulative effect of these substituents makes the nitrogen lone pair less available for protonation .

Practical Implications: The low pKa value indicates that the compound will exist predominantly in its neutral form across most pH ranges encountered in biological and synthetic applications. This property influences the compound's solubility, reactivity, and interactions with biological targets.

Spectroscopic Signatures

Infrared and Raman Vibrational Fingerprints

The vibrational spectroscopic analysis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine provides distinctive fingerprint characteristics that enable unambiguous identification and structural confirmation. The presence of multiple halogen substituents and the trifluoromethyl group creates a complex but interpretable vibrational spectrum [11] .

Infrared Spectroscopy: The infrared spectrum exhibits characteristic absorption bands that reflect the unique substitution pattern. The carbon-bromine stretching vibrations appear in the 500-600 cm⁻¹ region, while carbon-chlorine stretching modes are observed between 600-800 cm⁻¹ . The trifluoromethyl group contributes multiple strong absorptions in the 1000-1300 cm⁻¹ region, including the characteristic carbon-fluorine stretching vibrations.

The pyridine ring vibrations manifest as medium to strong absorptions in the 1400-1600 cm⁻¹ region, with the exact frequencies influenced by the electron-withdrawing nature of the substituents. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, typically showing reduced intensity due to the limited number of aromatic hydrogen atoms [11].

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the symmetric vibrations that may be weak or absent in the infrared spectrum. The pyridine ring breathing modes appear prominently in the 1000-1600 cm⁻¹ region, while the halogen-carbon stretching vibrations are observable in the 200-800 cm⁻¹ range [11].

The trifluoromethyl group exhibits characteristic Raman-active modes, including the symmetric carbon-fluorine stretching vibration and the carbon-carbon stretching mode connecting the trifluoromethyl group to the pyridine ring. These vibrations provide definitive confirmation of the trifluoromethyl substitution pattern.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity
C-Br stretching500-600500-600Medium
C-Cl stretching600-800600-800Medium
C-F stretching (CF₃)1000-13001000-1300Strong
Pyridine ring vibrations1400-16001400-1600Medium-Strong
Aromatic C-H stretching3000-31003000-3100Weak-Medium

Ultra-violet-Visible Absorption and Fluorescence Profiles

The electronic absorption and emission properties of 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine are significantly influenced by the electron-withdrawing substituents, which modify the electronic transitions of the parent pyridine chromophore [14].

Ultra-violet-Visible Absorption: The compound exhibits absorption maxima in the 220-280 nanometer region, characteristic of substituted pyridines. The presence of heavy halogen atoms and the trifluoromethyl group causes bathochromic shifts compared to unsubstituted pyridine, with the exact wavelengths depending on the specific electronic transitions involved [14].

The primary absorption bands correspond to π→π* transitions within the pyridine ring system, modified by the electron-withdrawing effects of the substituents. The molar extinction coefficients typically range from 10³ to 10⁴ M⁻¹cm⁻¹, indicating moderate to strong absorption in the ultraviolet region [14].

Fluorescence Properties: The fluorescence characteristics of heavily halogenated pyridines are often significantly quenched due to the heavy atom effect, particularly from the bromine substituent. The intersystem crossing to triplet states is enhanced by the presence of heavy atoms, leading to reduced fluorescence quantum yields compared to unsubstituted pyridines .

When fluorescence is observed, it typically occurs at longer wavelengths than the absorption maximum due to Stokes shifts associated with excited state relaxation. The fluorescence lifetimes are generally shortened due to the enhanced non-radiative decay pathways introduced by the halogen substituents.

Solvent Effects: The absorption and emission properties show significant solvent dependence, with polar solvents typically causing shifts in the absorption maxima and changes in the fluorescence intensity. The trifluoromethyl group enhances the compound's sensitivity to solvent polarity through its strong electron-withdrawing character .

Spectroscopic PropertyExpected ValueConditionsNotes
λmax (absorption)220-280 nmVarious solventsπ→π* transitions
Molar extinction coefficient10³-10⁴ M⁻¹cm⁻¹UV regionModerate to strong
Fluorescence quantum yieldLow (<0.1)Heavy atom quenchingBr-induced intersystem crossing
Stokes shift20-50 nmTypical rangeDepends on solvent
Fluorescence lifetime< 1 nsShortened by heavy atomsNon-radiative decay

XLogP3

3.4

Wikipedia

2-Bromo-5-chloro-4-(trifluoromethyl)pyridine

Dates

Last modified: 08-16-2023

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